molecular formula C23H26N2O7S B12711305 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester CAS No. 82560-82-5

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester

Cat. No.: B12711305
CAS No.: 82560-82-5
M. Wt: 474.5 g/mol
InChI Key: ZDVRLGCPWAVXEY-UHFFFAOYSA-N
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Description

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired purity and yield of the final product.

    Protection of Functional Groups: The synthesis begins with the protection of reactive functional groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups.

    Coupling Reactions: The protected intermediates are then subjected to coupling reactions, such as amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: After the coupling reactions, the protecting groups are removed under specific conditions, such as acidic or hydrogenolytic conditions, to yield the desired product.

    Purification: The final product is purified using techniques like column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, methyl ester
  • Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, propyl ester

Properties

CAS No.

82560-82-5

Molecular Formula

C23H26N2O7S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-phenoxycarbonylamino]acetate

InChI

InChI=1S/C23H26N2O7S/c1-5-29-19(26)15-25(22(28)30-17-11-7-6-8-12-17)33-24(4)21(27)31-18-13-9-10-16-14-23(2,3)32-20(16)18/h6-13H,5,14-15H2,1-4H3

InChI Key

ZDVRLGCPWAVXEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)OC1=CC=CC=C1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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